molecular formula C7H9NO3S B2625418 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid CAS No. 926268-69-1

2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid

Cat. No. B2625418
CAS RN: 926268-69-1
M. Wt: 187.21
InChI Key: VFVAZHGVEQMWAY-UHFFFAOYSA-N
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Description

“2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Overview

While the specific compound "2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid" does not have direct mentions in the reviewed literature, related research on similar compounds and their applications provides insight into potential scientific research avenues. The applications span from agricultural practices, environmental management, to biotechnological and pharmacological developments. This summary synthesizes findings from closely related studies, emphasizing the broader context of scientific research applications.

Environmental and Agricultural Applications

Research on herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights the environmental and agricultural relevance of chemical compounds in controlling pests and weeds. The extensive use of such herbicides underlines their significance in maintaining crop health and productivity. However, the environmental fate, toxicology, and ecological impacts of these compounds, including potential effects on non-target species and water quality, are critical areas of ongoing research. Studies underscore the necessity for developing sustainable and less environmentally damaging pest control methods, emphasizing the role of chemical research in agriculture and environmental management (Zuanazzi et al., 2020).

Biotechnological and Industrial Applications

Research into the physiological roles and applications of acetic acid bacteria (AAB) in the production of vinegar and fermented beverages illustrates the biotechnological potential of organic acids. These studies explore the metabolic processes of AAB and their industrial applications, including food preservation and probiotic beverage production. The insights from such research could inform the development of new fermentation technologies and improve the efficiency of existing processes, demonstrating the intersection of microbiology, chemistry, and industrial biotechnology (Lynch et al., 2019).

Pharmacological Developments

The synthesis and pharmacological evaluation of various compounds, including those with thiazole structures, provide a foundation for drug discovery and development. Research in this area focuses on designing molecules with potential antioxidant, anti-inflammatory, analgesic, and antimicrobial properties. These efforts highlight the critical role of chemical synthesis and pharmacology in developing new therapeutic agents, emphasizing the importance of molecular structure-activity relationships (Raut et al., 2020).

properties

IUPAC Name

2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4-5(2)12-7(11)8(4)3-6(9)10/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVAZHGVEQMWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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